9-(3-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tetrahydropyrimido[2,1-f]purine-2,4-dione family, characterized by a tricyclic core fused with pyrimidine and purine moieties. Key structural features include:
Properties
IUPAC Name |
9-(3-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-16-8-10-17(11-9-16)15-29-22(30)20-21(26(2)24(29)31)25-23-27(12-5-13-28(20)23)18-6-4-7-19(14-18)32-3/h4,6-11,14H,5,12-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUORHXUTXLADMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC(=CC=C5)OC)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include 3-methoxyphenyl derivatives, 4-methylbenzyl compounds, and pyrimidine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
9-(3-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-(3-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative with potential applications in medicinal chemistry due to its biological activities.
Basic Information
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : Approximately 431.5 g/mol
- CAS Number : 877616-62-1
Potential Applications
While specific case studies and comprehensive data tables for this compound are not detailed in the provided search results, the document indicates potential applications based on its properties and the behavior of similar compounds.
- Medicinal Chemistry : The compound is of interest because of its potential biological activities.
- Interaction with Biological Targets : It may interact with biological targets such as enzymes or receptors associated with cellular signaling pathways. The presence of methoxy and methyl groups may enhance lipophilicity, which facilitates cell membrane penetration.
- Effects on Nucleic Acid Metabolism : Research suggests that similar compounds may affect nucleic acid metabolism and act as inhibitors in biochemical pathways relevant to cancer and other diseases.
Synthesis and Characterization
- Multi-Step Synthesis : The synthesis of this compound typically involves multi-step synthetic routes requiring careful control of reaction conditions like temperature, pH, and reaction time to ensure high yields and purity.
- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
- Reaction Monitoring : Reactions are often monitored using chromatographic techniques like High Performance Liquid Chromatography (HPLC) to evaluate conversion rates and product purity.
Mechanism of Action
The mechanism of action of 9-(3-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Bioactivity
Table 1: Substituent Effects on Bioactivity
Key Observations :
- Methoxy vs. Halogen Substitutions : Methoxy groups (e.g., 3-MeO in the target) enhance electron density, improving interactions with polar enzyme pockets, whereas halogens (e.g., Cl, F) increase lipophilicity and metabolic stability .
- Benzyl vs. Phenethyl Chains : 4-Methylbenzyl (target) offers balanced lipophilicity, while phenethyl () may extend binding to hydrophobic receptor regions .
Pharmacokinetic and Physicochemical Properties
Table 2: Molecular Properties Comparison
Key Observations :
Structure-Activity Relationship (SAR) Trends
- Position 9 : Aryl groups (e.g., 3-MeOPh in the target) are critical for receptor binding. Replacement with alkyl chains (e.g., 3-MeBu in ) reduces potency .
- Position 3 : Benzyl derivatives (e.g., 4-MeBz in the target) show superior enzyme inhibition compared to ethoxyethyl () or tetrahydrofuran-based substituents .
- Position 1 : Methylation (target) reduces metabolic degradation compared to ethyl or unsubstituted analogs .
Biological Activity
9-(3-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative with a complex molecular structure that shows promise in various biological activities. This compound belongs to the class of tetrahydropyrimido derivatives and is characterized by its unique arrangement of aromatic and heterocyclic components. The molecular formula is C22H26N4O3 with a molecular weight of approximately 430.5 g/mol.
Biological Activity
The biological activity of this compound has been explored in several studies focusing on its potential therapeutic applications. Its structure suggests possible interactions with biological targets such as enzymes and receptors involved in cellular signaling pathways.
Mechanism of Action:
The compound likely interacts with specific enzymes or receptors, influencing various biochemical pathways. For instance, similar purine derivatives have been shown to affect nucleic acid metabolism and exhibit inhibitory effects on cancer-related pathways . The presence of methoxy and methyl groups may enhance its lipophilicity, facilitating better cell membrane penetration and bioavailability.
Antiviral Properties
Purine derivatives have also been documented for their antiviral activities. For example, some compounds within this class have shown effectiveness against herpes simplex virus (HSV-1) and other viral infections . The mechanism often involves the inhibition of viral replication by interfering with nucleic acid synthesis.
Case Studies
While specific case studies on this compound are scarce, the following examples from related compounds provide insights into its potential:
-
Inhibition of Nucleic Acid Synthesis:
A study demonstrated that adenine analogues could inhibit the de novo synthesis of purines in human subjects by affecting the incorporation of glycine into urinary uric acid without altering creatinine levels. This feedback inhibition may be relevant for understanding how similar compounds could modulate purine metabolism in pathological conditions . -
Bromodomain Inhibition:
A related purine scaffold was developed into a potent ligand for bromodomains associated with various cancers. This scaffold exhibited selective binding to BRD9 and showed no cytotoxic effects in HEK293 cells while displacing bromodomains from chromatin . Such findings emphasize the therapeutic potential of purine derivatives in targeting epigenetic regulators in cancer.
Data Table
| Property | Details |
|---|---|
| Molecular Formula | C22H26N4O3 |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 877616-62-1 |
| Biological Activities | Antitumor, Antiviral |
| Mechanism of Action | Enzyme/receptor interaction |
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound’s core structure suggests a multi-step synthesis involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions) and reductive cyclization. A validated approach includes:
- Step 1: Coupling of a purine-dione precursor with a 3-methoxyphenyl group via Pd(PPh₃)₄/K₂CO₃ in toluene under reflux .
- Step 2: Alkylation at the N3 position using 4-methylbenzyl chloride in DMF with NaH as a base .
- Optimization: Varying solvents (DMF vs. THF) and catalysts (Pd(OAc)₂ vs. PdCl₂) improves yields. Monitor intermediates via UPLC (98% purity threshold) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- 1H/13C NMR: Assign methoxy (-OCH₃) and methylbenzyl protons (δ 2.3–3.1 ppm) and confirm regiochemistry .
- X-ray crystallography: Resolve tetrahydropyrimido ring conformation and hydrogen-bonding networks (e.g., dione carbonyl interactions) .
- HRMS: Verify molecular ion [M+H]⁺ with <2 ppm error .
Q. How can purity and stability be assessed during synthesis?
- UPLC/MS: Detect impurities (e.g., de-methylated byproducts) using C18 columns and 0.1% formic acid/ACN gradients .
- Accelerated stability studies: Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via TLC (hexane:EtOAc 3:1) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across similar purine-dione analogs?
- Case study: Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (ATP concentration, pH). Standardize protocols using recombinant enzymes (e.g., EGFR T790M) and include positive controls (e.g., gefitinib) .
- Statistical analysis: Apply ANOVA to compare batch-to-batch variability in cytotoxicity assays (e.g., CC₅₀ in HeLa cells) .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Docking studies: Use AutoDock Vina to map interactions between the 4-methylbenzyl group and hydrophobic pockets in target proteins (e.g., CDK2). Prioritize derivatives with ΔG < -9 kcal/mol .
- DFT calculations: Analyze HOMO-LUMO gaps to predict electron-deficient regions for electrophilic modifications .
Q. What mechanistic insights explain solvent-dependent regioselectivity in alkylation steps?
- Hypothesis: Polar aprotic solvents (DMF) stabilize transition states for N3-alkylation via dipole interactions, while THF favors N1 by reducing steric hindrance.
- Validation: Monitor reaction intermediates by in situ IR (C=O stretch at 1680 cm⁻¹ shifts upon alkylation) .
Methodological Challenges and Solutions
Q. How to address low yields in the final cyclization step?
- Problem: Tetrahydropyrimido ring closure yields ≤40% due to steric hindrance.
- Solution: Introduce microwave-assisted synthesis (100°C, 150 W, 30 min) to enhance ring-closing efficiency .
Q. What are the pitfalls in interpreting NOESY data for conformational analysis?
- Key issue: Overlapping signals from methoxyphenyl and methylbenzyl groups complicate spatial assignments.
- Resolution: Use 13C-edited NOESY or selectively deuterate aromatic protons to isolate correlations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
